Niacin-13C6: A Technical Guide for Researchers
Niacin-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Niacin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of niacin (Vitamin B3) in various biological matrices. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Introduction to Niacin-13C6
Niacin-13C6 is a non-radioactive, stable isotope-labeled form of niacin (nicotinic acid). In Niacin-13C6, all six carbon atoms in the pyridine ring and the carboxylic acid group are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment results in a molecule that is chemically identical to naturally occurring niacin but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based analytical methods.
The primary application of Niacin-13C6 is in isotope dilution mass spectrometry (IDMS), a highly accurate and precise method for quantitative analysis. By adding a known amount of Niacin-13C6 to a sample at the beginning of the analytical workflow, it co-elutes with the endogenous niacin and experiences similar ionization and matrix effects. The ratio of the mass spectrometric response of the analyte (niacin) to that of the internal standard (Niacin-13C6) allows for precise quantification, effectively correcting for variations in sample preparation, chromatographic separation, and instrument response.
Chemical Structure and Properties
The chemical structure of Niacin-13C6 is identical to that of niacin, with the substitution of ¹²C with ¹³C atoms.
Chemical Structure of Niacin-13C6:
Figure 1: Chemical structure of Niacin. In Niacin-13C6, all six carbon atoms are ¹³C isotopes.
Quantitative Data Summary
The key physicochemical properties of Niacin-13C6 are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | ¹³C₆H₅NO₂ |
| Molecular Weight | 129.07 g/mol |
| CAS Number | 1189954-79-7 |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Mass Shift (M+) | +6 |
| Melting Point | 236-239 °C |
Experimental Protocols: Quantification of Niacin using Niacin-13C6 as an Internal Standard
This section provides a detailed methodology for the quantification of niacin in human plasma using a validated LC-MS/MS method with Niacin-13C6 as the internal standard. This protocol is a composite of established bioanalytical methods.
Materials and Reagents
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Niacin reference standard
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Niacin-13C6 internal standard
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ammonium acetate (LC-MS grade)
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Ultrapure water
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Human plasma (drug-free)
Preparation of Stock and Working Solutions
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Niacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of niacin reference standard and dissolve it in 10 mL of methanol.
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Niacin-13C6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Niacin-13C6 and dissolve it in 1 mL of methanol.
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Niacin Working Solutions: Prepare a series of working solutions by serially diluting the niacin stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.
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Niacin-13C6 Internal Standard Working Solution (100 ng/mL): Dilute the Niacin-13C6 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate niacin working solutions to achieve final concentrations in the desired analytical range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
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Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Niacin-13C6 internal standard working solution (100 ng/mL).
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Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex mix for 1 minute.
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Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the mobile phase.
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Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate niacin from endogenous interferences.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:
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Niacin: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 80.1
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Niacin-13C6: Precursor ion (Q1) m/z 130.1 → Product ion (Q3) m/z 86.1
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Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of niacin using Niacin-13C6.
Niacin Metabolic Pathway
Niacin is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). The following diagram illustrates the major metabolic pathways of niacin.
